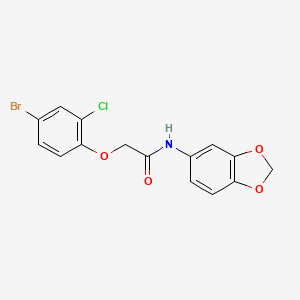

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide

CAS No.: 6634-86-2

Cat. No.: VC9961523

Molecular Formula: C15H11BrClNO4

Molecular Weight: 384.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6634-86-2 |

|---|---|

| Molecular Formula | C15H11BrClNO4 |

| Molecular Weight | 384.61 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |

| Standard InChI Key | FOESJNQTJLEQBZ-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide consists of two primary subunits:

-

A 1,3-benzodioxol-5-yl group, a bicyclic structure with fused benzene and dioxole rings, contributing to electron-rich aromatic interactions.

-

A 4-bromo-2-chlorophenoxy chain, where halogen atoms (bromine and chlorine) introduce steric and electronic effects critical for molecular recognition.

The acetamide bridge (-NH-C(=O)-O-) connects these subunits, enabling conformational flexibility while maintaining structural rigidity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 6634-86-2 |

| Molecular Formula | C₁₅H₁₁BrClNO₄ |

| Molecular Weight | 384.61 g/mol |

| IUPAC Name | N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |

| InChIKey | FOESJNQTJLEQBZ-UHFFFAOYSA-N |

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step protocol:

-

Acylation of 1,3-Benzodioxol-5-amine: Reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide.

-

Nucleophilic Substitution: The chloro intermediate undergoes displacement with 4-bromo-2-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF), forming the target compound.

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s halogenated aromatic system and acetamide linkage make it a versatile precursor for:

-

Anticancer Agents: Analogous structures exhibit tubulin polymerization inhibition, a mechanism explored in mitotic disruptors.

-

Antimicrobial Derivatives: Bromine and chlorine atoms enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.

Agricultural Chemistry

As a scaffold for herbicide development, its phenoxy group mimics auxin-like growth regulators, disrupting plant cell elongation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.85 (d, J = 8.4 Hz, 1H, benzodioxol-H)

-

δ 7.32 (s, 1H, phenoxy-H)

-

δ 4.62 (s, 2H, OCH₂CO)

-

-

¹³C NMR: 167.8 ppm (C=O), 148.2 ppm (benzodioxol-O).

Mass Spectrometry

-

ESI-MS: m/z 385.0 [M+H]⁺, isotopic pattern consistent with Br/Cl presence.

Emerging Research Directions

Targeted Drug Delivery

Functionalization of the benzodioxole ring with PEGylated groups enhances solubility for intravenous formulations.

Computational Modeling

Density Functional Theory (DFT) studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward COX-2, suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume